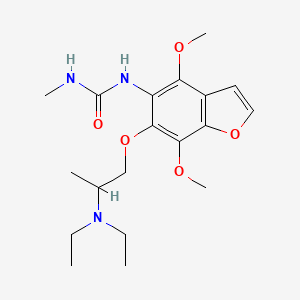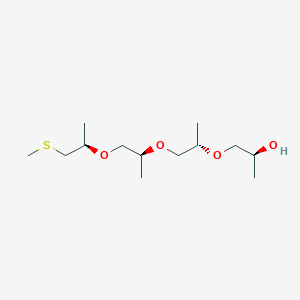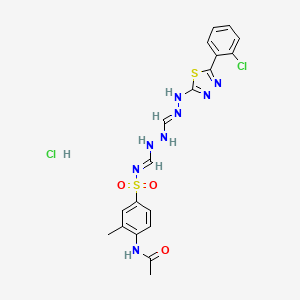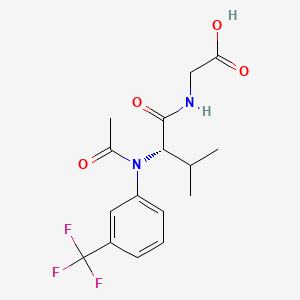
Acetyl trifluoromethylphenyl valylglycine, l-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl trifluoromethylphenyl valylglycine, l- is a synthetic compound primarily used in the cosmetic industry for its skin conditioning properties. It is known for its ability to enhance skin elasticity, firmness, and prevent collagen degradation, making it a popular ingredient in anti-aging products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl trifluoromethylphenyl valylglycine, l- involves the reaction of glycine with acetyl trifluoromethylphenyl valyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production of Acetyl trifluoromethylphenyl valylglycine, l- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetyl trifluoromethylphenyl valylglycine, l- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Acetyl trifluoromethylphenyl valylglycine, l- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects in anti-aging and skin repair treatments.
Industry: Utilized in the formulation of high-performance cosmetic products
Mechanism of Action
The mechanism of action of Acetyl trifluoromethylphenyl valylglycine, l- involves its interaction with skin cells to enhance collagen synthesis and prevent its degradation. The compound targets specific molecular pathways involved in collagen production, leading to improved skin elasticity and firmness. It also exhibits antioxidant properties, protecting the skin from oxidative stress and environmental damage .
Comparison with Similar Compounds
Similar Compounds
Acetyl hexapeptide-8: Known for its anti-wrinkle properties.
Palmitoyl pentapeptide-4: Used for skin repair and rejuvenation.
Matrixyl 3000: A combination of peptides that promote collagen synthesis
Uniqueness
Acetyl trifluoromethylphenyl valylglycine, l- stands out due to its trifluoromethyl group, which enhances its stability and efficacy in skin conditioning applications. Its unique structure allows for better penetration and interaction with skin cells, making it a highly effective ingredient in anti-aging formulations .
Properties
CAS No. |
947159-33-3 |
|---|---|
Molecular Formula |
C16H19F3N2O4 |
Molecular Weight |
360.33 g/mol |
IUPAC Name |
2-[[(2S)-2-[N-acetyl-3-(trifluoromethyl)anilino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-9(2)14(15(25)20-8-13(23)24)21(10(3)22)12-6-4-5-11(7-12)16(17,18)19/h4-7,9,14H,8H2,1-3H3,(H,20,25)(H,23,24)/t14-/m0/s1 |
InChI Key |
JIDBIDDEFPKZDG-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


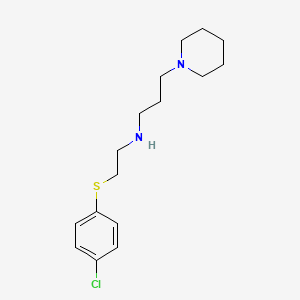
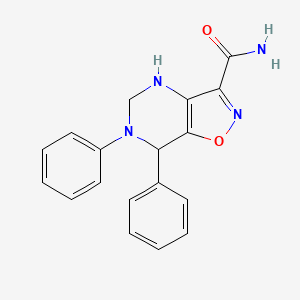
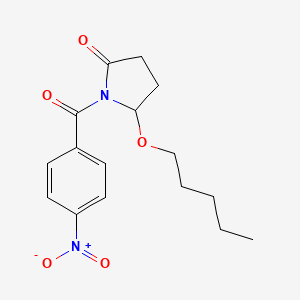
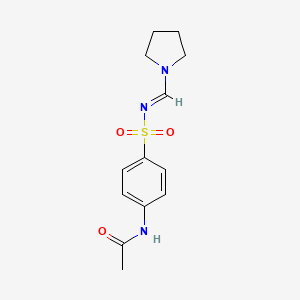
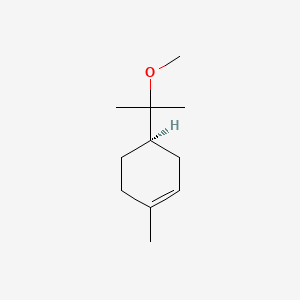

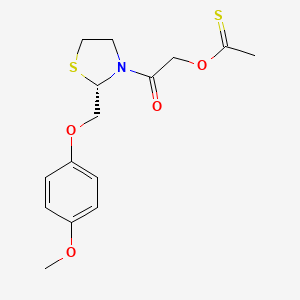
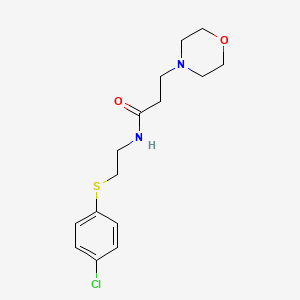
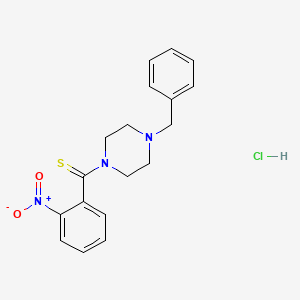
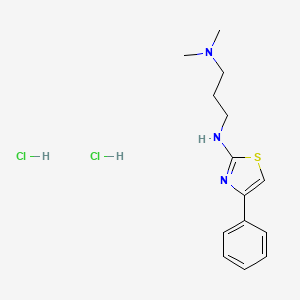
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
